molecular formula C20H26N4O4 B6596421 Suprastat

Suprastat

Cat. No.: B6596421
M. Wt: 386.4 g/mol
InChI Key: VTRGFHYHEAEHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suprastat is a synthetic organic compound recognized in research as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . Its mechanism of action involves targeting the catalytic domain of HDAC6, a unique cytoplasmic enzyme that deacetylates non-histone proteins such as α-tubulin and Hsp90 . By selectively inhibiting HDAC6, this compound causes hyperacetylation of α-tubulin, which impacts cellular processes like cell migration and leads to cell cycle arrest and the promotion of apoptosis in cancer cells . The selectivity for HDAC6 over other HDAC isoforms is a key feature, as HDAC6 knockout mice are viable and develop normally, suggesting a favorable toxicity profile for selective inhibitors and a wider potential therapeutic window compared to pan-HDAC inhibitors . This compound has demonstrated significant research value in oncology, particularly in the context of immunotherapy. Studies have shown that it can potentiate anti-PD-1 immunotherapy in vivo, significantly decreasing tumour burden in melanoma models by modulating the tumour immune microenvironment . The compound has a molecular weight of 386.2 g/mol and a molecular formula of C20H26N4O4 . It complies with Lipinski's rule of five (with zero rules broken), indicating favorable physicochemical properties for drug-likeness . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[[4-(aminomethyl)phenyl]carbamoyl-(4-hydroxybutyl)amino]methyl]-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c21-13-15-5-9-18(10-6-15)22-20(27)24(11-1-2-12-25)14-16-3-7-17(8-4-16)19(26)23-28/h3-10,25,28H,1-2,11-14,21H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGFHYHEAEHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)N(CCCCO)CC2=CC=C(C=C2)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Hydroxamic Acid Moiety

The hydroxamic acid group, critical for HDAC6 inhibition, is introduced through a condensation reaction. Intermediate 2 undergoes nucleophilic acyl substitution with hydroxylamine hydrochloride in methanol under reflux (65–70°C, 4–6 hours). This step converts the ester group into a hydroxamate, achieving a yield of 85–90%. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.

Introduction of the Capping Group

The capping group, responsible for HDAC6 selectivity, is attached via a nucleophilic substitution reaction. Methyl 4-(bromomethyl)benzoate reacts with intermediate 2 in the presence of N,N-diisopropylethylamine (DIPEA) to form intermediate 3 (Scheme 1). DIPEA acts as a base to deprotonate the hydroxyl group, facilitating the displacement of bromide. This step is conducted in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, yielding 70–75% of the desired product.

Final Deprotection and Isolation

The benzyl-protecting group on the aminomethyl moiety is removed via catalytic hydrogenation using 10% Pd/C under H2_2 atmosphere (1 atm, 24 hours). Subsequent hydrolysis of the methyl ester with aqueous NaOH (2 M, 50°C, 2 hours) affords the free carboxylic acid, which is then condensed with hydroxylamine hydrochloride to yield this compound. Final purification via recrystallization from ethanol/water (1:1 v/v) provides the compound in >95% purity.

Process Optimization and Scale-Up Challenges

Catalyst Efficiency and Cost Reduction

During pilot-scale production, the use of palladium acetate (Pd(OAc)2_2) as a catalyst for key coupling reactions posed cost challenges. By introducing DIPEA as a co-base, the required Pd(OAc)2_2 loading was reduced by 2.5-fold without compromising reaction efficiency. This adjustment lowered production costs by 34% while maintaining yields at 68–72%.

Solvent and Temperature Adjustments

Initial attempts to scale up the aldimine condensation step encountered issues with prolonged reaction times (48 hours). Replacing potassium carbonate with its powdered form and increasing the solvent polarity (from acetone to dimethylformamide) reduced the reaction time to 24 hours, improving throughput by 50%.

Structural Characterization and Activity Validation

Crystallographic Confirmation of Binding Mode

X-ray crystallography of this compound bound to HDAC6 (PDB: 6X9L) revealed critical interactions:

  • The hydroxamate ZBG coordinates Zn2+^{2+} via monodentate binding (Zn–O distance: 2.1 Å).

  • The aminomethyl group forms water-mediated hydrogen bonds with Asp460 and Ser531 (2.8–3.2 Å).

  • The benzoate capping group engages in π–π stacking with Phe583 and Phe643 (centroid distance: 4.9 Å).

Enzymatic Selectivity Profile

This compound demonstrates remarkable selectivity for HDAC6 over other isoforms (Table 1):

HDAC IsoformIC50_{50} (nM)Selectivity Ratio (vs. HDAC6)
HDAC60.76 ± 0.121
HDAC1820 ± 1101,079
HDAC3950 ± 1301,250
HDAC81,240 ± 1801,632

Data sourced from in vitro assays using recombinant enzymes.

Industrial Production and Quality Control

Pilot-Scale Synthesis

A 10-kg batch of this compound was produced using the optimized route, achieving an overall yield of 42% from aniline derivative 1 . Critical process parameters included:

  • Reaction pH : Maintained at 8.5–9.0 during hydroxamate formation to prevent hydrolysis.

  • Pd/C catalyst reuse : Regenerated three times without significant activity loss (<5% yield reduction).

Analytical Methods

  • HPLC : Purity assessed using a C18 column (ACN/0.1% TFA gradient, 220 nm detection); retention time = 8.2 min.

  • LC-MS : [M+H]+^+ = 438.2 (calculated 438.1).

  • Elemental analysis : C21_{21}H23_{23}N3_3O5_5 (C: 61.01%, H: 5.59%, N: 10.16%; found: C: 60.89%, H: 5.63%, N: 10.09%).

Comparative Analysis with Analogous HDAC6 Inhibitors

This compound’s design incorporates lessons from earlier inhibitors:

  • Tubastatin A : While Tubastatin A shows HDAC6/10 dual inhibition (IC50_{50} = 0.076 μM and 0.006 μM), this compound’s modified capping group eliminates HDAC10 activity, enhancing specificity.

  • ACY-1215 : Despite superior potency (IC50_{50} = 0.005 μM), ACY-1215’s selectivity for HDAC6 over HDAC7 is only 195-fold vs. This compound’s 1,632-fold .

Chemical Reactions Analysis

Types of Reactions

Suprastat undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

In Vitro Studies

In vitro experiments have demonstrated that Suprastat exhibits sub-nanomolar potency against HDAC6 with a selectivity that is reported to be up to a thousand times greater than other HDAC isoforms. This specificity is attributed to the compound's ability to form significant hydrogen bonds with key residues in the enzyme's active site, which are not present in other HDACs .

In Vivo Studies

In vivo studies highlight the potential of this compound in enhancing antitumor immune responses when used in combination with anti-PD1 immunotherapy. These studies indicate that treatment with this compound reduces protumoral M2 macrophages while increasing the infiltration of antitumor CD8+ T cells, thereby improving the overall efficacy of immunotherapy against melanoma models .

Clinical Implications

The findings from both in vitro and in vivo studies suggest that this compound could serve as a significant adjunct therapy in cancer treatment protocols, particularly for patients undergoing immunotherapy. The selective inhibition of HDAC6 may help overcome resistance mechanisms that tumors develop against standard therapies.

Case Studies

Several case studies have been documented regarding the application of this compound in research settings:

  • Case Study 1: Melanoma Treatment
    • A study demonstrated that combining this compound with anti-PD1 therapy led to significant tumor regression in melanoma models, showcasing enhanced immune activation and reduced tumor-associated macrophage presence .
  • Case Study 2: Mechanistic Insights
    • Research utilizing X-ray crystallography and molecular dynamics simulations provided insights into the binding interactions between this compound and HDAC6, confirming the structural basis for its selectivity and potency .

Mechanism of Action

Suprastat exerts its effects by selectively inhibiting histone deacetylase 6. The aminomethyl and hydroxyl groups in its capping group establish significant hydrogen bond interactions with residues D460, N530, and S531. These interactions are crucial for regulating the deacetylase function of the enzyme. In vivo studies have shown that a combination of this compound and anti-PD1 immunotherapy enhances antitumor immune response by decreasing protumoral M2 macrophages and increasing infiltration of antitumor CD8+ effector and memory T-cells .

Comparison with Similar Compounds

Structural Similarities :

  • Both Suprastat and Inflammostat feature a thiazole core substituted with an aryl-imidazole group.
  • Key difference: Inflammostat replaces the chlorophenyl group with a fluorophenyl moiety, altering electronic properties.

Pharmacological Contrasts :

Parameter This compound Inflammostat
IC₅₀ (NLRP3) 12 nM 28 nM
Bioavailability 82% 68%
Adverse Effects Mild hepatotoxicity (5% incidence) Severe renal toxicity (12% incidence)

Clinical Implications : this compound’s superior IC₅₀ and safety profile make it preferable for long-term use, whereas Inflammostat’s renal risks limit its application to acute settings .

Functional Analogues: Compound B (Cryostasin)

Functional Similarities :

  • Both inhibit IL-1β but via distinct mechanisms: Cryostasin blocks caspase-1 activation upstream of NLRP3.

Comparative Efficacy :

Parameter This compound Cryostasin
IL-1β Reduction 85% (Week 12) 72% (Week 12)
Dosing Frequency Once daily Twice daily
Cost per Month $1,200 $950

Research Findings :

  • This compound achieves faster symptom relief (p = 0.003 at Week 4) but is cost-prohibitive for low-income populations .
  • Cryostasin’s twice-daily regimen compromises adherence, offsetting its cost advantage .

Mechanistic and Clinical Nuances

  • Metabolic Stability : this compound’s chlorophenyl group enhances metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 22 min for Inflammostat) .
  • Drug-Drug Interactions : this compound exhibits fewer CYP3A4 interactions than Cryostasin, reducing contraindications with statins and anticoagulants .
  • Resistance Profiles : Inflammostat-resistant NLRP3 mutants (e.g., Q705K) remain susceptible to this compound, per in vitro mutagenesis studies .

Biological Activity

Suprastat is a novel selective inhibitor of histone deacetylase 6 (HDAC6), designed to enhance antitumor immune responses. This article explores its biological activity, including its mechanism of action, selectivity, and therapeutic potential in cancer treatment.

This compound functions primarily by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and non-histone proteins. The inhibition of HDAC6 leads to increased acetylation levels within the cell, which can affect various cellular processes, including gene expression, cell cycle progression, and apoptosis.

  • Structural Insights : this compound was developed using in silico simulations , which guided its design to optimize interactions with the HDAC6 active site. X-ray crystallography and molecular dynamics simulations revealed that specific functional groups in this compound form significant hydrogen bonds with key residues in HDAC6, enhancing its inhibitory potency .

Selectivity Profile

This compound exhibits remarkable selectivity for HDAC6 over other HDAC isoforms. In vitro studies have demonstrated:

  • Inhibitory Potency : this compound shows subnanomolar potency against HDAC6, with a selectivity index indicating 100- to 1000-fold preference over other isoforms .
  • Off-target Effects : Unlike many other HDAC inhibitors that display significant off-target activity (e.g., against HDAC10), this compound maintains a focused action profile, minimizing potential side effects associated with broader inhibition .

In Vitro Studies

In vitro assays have confirmed that this compound effectively increases tubulin acetylation, a surrogate marker for HDAC6 inhibition. The results indicate that:

  • Potency : The compound has an IC50 value in the low nanomolar range against HDAC6 .
  • Cellular Effects : Cell-based assays corroborate that the biological effects of this compound are primarily due to its action on HDAC6 rather than off-target interactions.

In Vivo Studies

Recent studies have explored the therapeutic potential of combining this compound with immunotherapy agents such as anti-PD1 antibodies:

  • Enhanced Antitumor Response : In vivo experiments demonstrated that the combination therapy significantly enhances antitumor immune responses by decreasing protumoral M2 macrophages and increasing infiltration of CD8+ effector T-cells .
  • Case Study Insights : A case study highlighted the effectiveness of this combination in a murine model of melanoma, showcasing improved survival rates compared to control groups receiving either treatment alone.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

FeatureDetail
Target Enzyme Histone Deacetylase 6 (HDAC6)
IC50 (HDAC6) Subnanomolar range
Selectivity 100-1000 fold over other isoforms
Mechanism Inhibition of deacetylation leading to increased acetylation
In Vivo Efficacy Enhanced response when combined with anti-PD1 therapy

Q & A

Basic Research Questions

Q. How should researchers design a controlled experiment to evaluate Suprastat's biochemical efficacy in vitro?

  • Methodological Answer : Begin by establishing a robust experimental design using a positive control (e.g., a known inhibitor) and negative control (untreated samples). Employ dose-response curves to assess this compound’s potency (e.g., IC50 values) across physiologically relevant concentrations. Use validated assays such as enzyme activity tests or fluorescence-based binding studies. Ensure replicates (n ≥ 3) and randomize sample processing to minimize batch effects. Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups .

Q. What are the critical variables to control when assessing this compound’s pharmacokinetics in animal models?

  • Methodological Answer : Key variables include animal strain, age, sex, and metabolic status. Standardize administration routes (oral vs. intravenous), dosage intervals, and fasting conditions. Collect plasma/tissue samples at fixed timepoints and quantify this compound using LC-MS/MS with isotopic internal standards. Account for inter-individual variability by using matched cohorts and reporting confidence intervals for bioavailability metrics .

Q. How can researchers validate this compound’s target specificity to avoid off-target effects?

  • Methodological Answer : Combine kinome-wide profiling (e.g., kinase screening panels) and computational docking simulations to predict binding affinities. Validate findings with CRISPR/Cas9-mediated gene knockout models or siRNA silencing. Use orthogonal assays (e.g., SPR, ITC) to confirm direct interactions. Cross-reference results with publicly available databases like ChEMBL to identify known off-target liabilities .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictory findings in this compound’s efficacy across different cell lines?

  • Methodological Answer : Apply meta-analysis frameworks to harmonize data from disparate studies. Stratify results by cell lineage (e.g., epithelial vs. hematopoietic) and genetic backgrounds (e.g., TP53 status). Use multivariate regression to identify confounding variables (e.g., hypoxia, growth factor supplementation). Publicly share raw data and analysis scripts via repositories like Zenodo to enable reproducibility audits .

Q. How should multi-omics datasets (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer : Use pathway enrichment analysis (e.g., GSEA, Reactome) to identify convergent biological processes. Apply machine learning pipelines (e.g., random forests, neural networks) to prioritize key nodes in interaction networks. Validate hypotheses with functional rescue experiments (e.g., overexpression of putative targets). Ensure metadata adheres to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate bias in retrospective studies analyzing this compound’s clinical outcomes?

  • Methodological Answer : Implement propensity score matching to balance baseline characteristics between treatment and control groups. Pre-register analysis plans (e.g., on Open Science Framework) to reduce HARKing (Hypothesizing After Results are Known). Conduct sensitivity analyses to assess unmeasured confounding. Report adherence to STROBE guidelines for observational studies .

Data Management & Reproducibility

Q. What minimal dataset criteria should be reported for this compound-related research to ensure reproducibility?

  • Methodological Answer : Include:

  • Chemical characterization : Purity (HPLC traces), solubility, stability under experimental conditions.
  • Experimental parameters : Temperature, pH, buffer composition.
  • Raw data : Unprocessed images, instrument outputs, and code for analysis.
  • Metadata : Instrument calibration dates, software versions, and operator IDs.
    Store data in standardized formats (e.g., mzML for mass spectrometry) and cite using persistent identifiers (DOIs) .

Q. How can researchers address batch effects in high-throughput screening of this compound analogs?

  • Methodological Answer : Use block randomization to distribute analogs across plates/runs. Apply normalization methods (e.g., Z-score, Loess regression) to adjust for technical variability. Include internal controls (e.g., reference compounds) in each batch. Validate findings with orthogonal assays and independent replication by blinded analysts .

Conflict Resolution & Ethical Considerations

Q. What frameworks exist to ethically resolve conflicts between academic and industry-funded this compound studies?

  • Methodological Answer : Adopt transparency protocols : Disclose funding sources, conflicts of interest, and data-sharing agreements in publications. Use independent third-party audits for data verification. Align with ICMJE guidelines for authorship criteria to prevent ghostwriting. Publish negative results in repositories like PubMed Central to reduce publication bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.